Piperidinium pentamethylenedithiocarbamate

Catalog No.
S1893808
CAS No.
98-77-1
M.F
C11H22N2S2
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidinium pentamethylenedithiocarbamate

CAS Number

98-77-1

Product Name

Piperidinium pentamethylenedithiocarbamate

IUPAC Name

piperidine;piperidine-1-carbodithioic acid

Molecular Formula

C11H22N2S2

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2

InChI Key

PVFZKRMYBKEXBN-UHFFFAOYSA-N

SMILES

C1CCNCC1.C1CCN(CC1)C(=S)S

Canonical SMILES

C1CCNCC1.C1CCN(CC1)C(=S)S

Anion-Exchange Membranes for Alkaline Water Electrolysis Cells

Alkaline Anion Exchange Membranes

Hydrogenation Process

    Application Summary: Piperidine derivatives, such as piperidinium, play a crucial role in the hydrogenation process.

Anion Exchange Membranes for Electrochemical Devices

Alkaline Water Electrolysis Cells

Alkaline Anion Exchange Membranes

Piperidinium pentamethylenedithiocarbamate is a chemical compound with the molecular formula C₁₁H₂₂N₂S₂ and a CAS number of 98-77-1. This compound is characterized by its unique structure, which includes a piperidinium cation and a pentamethylenedithiocarbamate anion. The presence of sulfur atoms in its structure imparts distinct chemical properties, making it relevant in various

  • Skin and eye irritation: Dithiocarbamates can cause skin and eye irritation upon contact [].
  • Toxicity: Some dithiocarbamates exhibit moderate to high toxicity upon ingestion or inhalation [].
  • Environmental hazards: Dithiocarbamates can be toxic to aquatic organisms [].
. One significant reaction involves its ability to form cyclic compounds through intramolecular interactions, particularly when coordinated with transition metals. These reactions often lead to the formation of stable complexes that can be utilized in catalysis or as precursors for further chemical synthesis . Additionally, the compound can undergo nucleophilic substitution reactions due to the presence of thiol groups, allowing it to react with various electrophiles .

Research has indicated that piperidinium pentamethylenedithiocarbamate exhibits biological activity, particularly as an antimicrobial agent. Its structural components may contribute to its efficacy against certain bacterial strains, although further studies are required to fully elucidate its mechanism of action and potential therapeutic applications . The compound's interaction with biological systems also suggests possible roles in drug development, particularly in targeting specific pathogens.

Piperidinium pentamethylenedithiocarbamate can be synthesized through several methods, including:

  • Reaction of Dithiocarbamic Acid: The compound can be synthesized by reacting pentamethylene diamine with dithiocarbamic acid derivatives.
  • Thiocyanate Method: Another method involves the reaction of thiocyanates with piperidine under controlled conditions, leading to the formation of the desired dithiocarbamate.
  • Solvent-Free Synthesis: Recent advancements have introduced solvent-free methods that improve yield and reduce environmental impact during synthesis .

Piperidinium pentamethylenedithiocarbamate finds applications across various fields:

  • Coordination Chemistry: It serves as a ligand in coordination complexes with transition metals, enhancing their catalytic properties.
  • Material Science: The compound is used in rubber processing to improve elasticity and reduce hysteresis during manufacturing processes .
  • Pharmaceuticals: Its antimicrobial properties make it a candidate for further research in drug formulation and development.

Studies have focused on the interaction of piperidinium pentamethylenedithiocarbamate with various metal ions, revealing its potential as a chelating agent. These interactions often lead to the stabilization of metal ions in solution and can enhance their reactivity in catalytic processes. Furthermore, research into its biological interactions suggests that it may influence cellular pathways or microbial growth through its biochemical properties .

Piperidinium pentamethylenedithiocarbamate shares structural similarities with several other dithiocarbamate compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Dithiocarbamic AcidContains dithiocarbamate functional groupMore acidic than piperidinium variant
Piperidine DithiocarbamateSimilar cationic structureLacks the pentamethylene chain
Ethyl DithiocarbamateEthyl group instead of piperidineLess soluble compared to piperidinium variant
Tetramethylene DithiocarbamateShorter alkyl chainDifferent solubility and reactivity profile

Piperidinium pentamethylenedithiocarbamate is unique due to its longer carbon chain, which enhances its solubility and reactivity compared to shorter-chain analogs. This structural feature allows it to engage more effectively in coordination chemistry and biological interactions.

Molecular Composition and Formula (C₁₁H₂₂N₂S₂)

Piperidinium pentamethylenedithiocarbamate possesses the molecular formula C₁₁H₂₂N₂S₂, representing a compound with eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two sulfur atoms [1] [2]. This molecular composition reflects the compound's nature as a complex organic salt formed between piperidine and piperidine-1-carbodithioic acid in a one-to-one stoichiometric ratio [1] [3]. The molecular structure can be expressed as C₆H₁₁NS₂·C₅H₁₁N, highlighting its composition as a compound of piperidine-1-carbodithioic acid with piperidine [1] [2].

ComponentDetails
Piperidine ringsTwo piperidine rings (six-membered heterocycles)
Dithiocarbamate groupOne dithiocarbamate functional group (-N-C(=S)-S-)
Carbon atoms11 carbon atoms
Hydrogen atoms22 hydrogen atoms
Nitrogen atoms2 nitrogen atoms
Sulfur atoms2 sulfur atoms
StereochemistryAchiral compound with no defined stereocenters

The compound exists as a salt where one piperidine molecule acts as the cation (piperidinium) and the dithiocarbamate moiety serves as the anionic component [1] [4]. This ionic arrangement contributes to the compound's physical properties and chemical behavior in various applications [5].

Structural Characteristics

Piperidine Moiety

The piperidine moiety within piperidinium pentamethylenedithiocarbamate consists of six-membered saturated heterocyclic rings containing five methylene bridges and one nitrogen atom [6]. Each piperidine ring adopts a chair conformation similar to cyclohexane, which represents the most stable conformational arrangement [6] [7]. The piperidine rings exhibit distinguishable chair conformations with the nitrogen-hydrogen bond capable of occupying either axial or equatorial positions [6].

The structural integrity of the piperidine rings contributes significantly to the overall molecular stability of the compound [8]. The nitrogen atoms within these rings possess secondary amine characteristics, enabling them to participate in hydrogen bonding and electrostatic interactions [9]. The conformational preference of piperidine rings typically favors the equatorial position for the nitrogen-hydrogen bond by approximately 0.72 kilocalories per mole in the gas phase [6].

Dithiocarbamate Functional Group

The dithiocarbamate functional group in piperidinium pentamethylenedithiocarbamate contains the characteristic structure >N-C(=S)-S-, representing the sulfur analog of carbamate where both oxygen atoms are replaced by sulfur atoms [10]. This functional group demonstrates significant metal-binding capacity, particularly with copper, iron, cobalt, manganese, nickel, and lead ions [11]. The dithiocarbamate moiety exhibits resonance stabilization through π-donor properties of the amine group, resulting in shortened carbon-nitrogen distances and coplanar bonding arrangements [10].

The sulfur atoms within the dithiocarbamate group possess different electronic environments, with one sulfur participating in a double bond with carbon and the other maintaining single bond character [10]. This electronic arrangement enables the functional group to act as a bidentate ligand in coordination chemistry applications [11]. The dithiocarbamate group demonstrates susceptibility to oxidation reactions, forming thiuram disulfides under oxidizing conditions [10].

Molecular Bonding Arrangement

The molecular bonding arrangement of piperidinium pentamethylenedithiocarbamate involves ionic interactions between the protonated piperidine (piperidinium cation) and the dithiocarbamate anion [1] [2]. The compound exhibits extensive intramolecular and intermolecular hydrogen bonding networks that contribute to its crystalline structure and physical properties [7]. The nitrogen atoms in both piperidine rings participate in electrostatic interactions that stabilize the overall molecular architecture [12].

The bonding arrangement demonstrates the compound's salt-like character, with the piperidinium nitrogen carrying a positive charge that electrostatically interacts with the negatively charged dithiocarbamate sulfur atoms [1] [4]. This ionic character influences the compound's solubility properties, making it moderately soluble in polar solvents such as water, alcohol, and acetone while remaining insoluble in nonpolar solvents like hexane [5] [13].

Chemical Nomenclature and Systematic Naming

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-Piperidinecarbodithioic acid, compound with piperidine (1:1) [1] [14]. This nomenclature reflects the compound's composition as a one-to-one salt between piperidine-1-carbodithioic acid and piperidine [1]. Alternative accepted names include piperidinium piperidine-1-carbodithioate and piperidine pentamethylenedithiocarbamate [1] [3].

The compound's nomenclature follows established conventions for naming dithiocarbamate salts, where the cationic component (piperidinium) precedes the anionic dithiocarbamate designation [10]. The systematic name emphasizes the compound's nature as a coordination complex between an organic base and a dithiocarbamic acid derivative [1] [4]. Various synonyms exist in chemical literature, including Accelerator 552, Vanax 552, and rubber accelerator 522, reflecting its industrial applications [1] [3].

Stereochemistry and Conformational Analysis

Piperidinium pentamethylenedithiocarbamate exhibits achiral character with no defined stereocenters, resulting in optical inactivity [2]. The compound contains zero stereogenic centers and zero E/Z centers, confirming its stereochemical simplicity [2]. Both piperidine rings within the structure adopt chair conformations that represent the most thermodynamically stable arrangements [6] [7].

The conformational analysis reveals that piperidine rings prefer chair conformations with equatorial positioning of substituents to minimize steric interactions [12]. The dithiocarbamate functional group maintains planar geometry due to resonance delocalization, constraining rotational freedom around the carbon-nitrogen bond [10]. Conformational studies indicate that the compound's overall three-dimensional structure remains relatively rigid due to intramolecular hydrogen bonding and electrostatic interactions between ionic components [7].

Temperature-dependent conformational behavior shows minimal structural changes under normal conditions, reflecting the compound's conformational stability [12]. The absence of chiral centers eliminates the possibility of enantiomeric forms, simplifying analytical characterization and quality control procedures [2].

Identification Parameters and Registry Information

Piperidinium pentamethylenedithiocarbamate exists as a solid at room temperature, presenting as a creamy white to light yellow powder [2] [3]. The compound exhibits a molecular weight of 246.44 grams per mole and possesses the molecular formula C11H22N2S2 [4] [5]. The molecular structure consists of a piperidinium cation and a pentamethylenedithiocarbamate anion in a one-to-one stoichiometric ratio [6].

The compound demonstrates achiral character with no defined stereocenters and zero E/Z centers, resulting in optical inactivity [6] [7]. This stereochemical simplicity contributes to its consistent physical properties and facilitates analytical characterization. The European Inventory of Existing Chemical Substances (EINECS) number for this compound is 202-698-4 [8] [9], confirming its established commercial significance.

PropertyValueReference
Physical StateSolid [2]
AppearanceCreamy white to light yellow powder [2]
Molecular Weight246.44 g/mol [4]
Molecular FormulaC11H22N2S2 [4]
StereochemistryAchiral [6] [7]
Optical ActivityNone [6] [7]
Defined Stereocenters0/0 [6] [7]

Thermal Characteristics

Melting Point Analysis (172-173°C)

The melting point of piperidinium pentamethylenedithiocarbamate has been consistently reported as 172-173°C under atmospheric pressure conditions [10] [11] [4] [5] [12]. This narrow temperature range indicates high purity and structural uniformity of the compound. The melting point serves as a critical identification parameter and quality control measure for industrial applications.

The melting behavior demonstrates the compound's thermal stability below this temperature range, making it suitable for processing and storage under normal conditions. The consistent melting point across multiple sources confirms the reliability of this thermal characteristic for compound identification [4] [5] [12].

Thermodynamic Stability

Piperidinium pentamethylenedithiocarbamate exhibits thermodynamic stability under normal storage conditions, remaining stable below its melting point of 172-173°C [10] [11] [4]. The compound's thermal stability is influenced by the ionic interactions between the piperidinium cation and the dithiocarbamate anion, which contribute to its overall structural integrity [6].

Thermal decomposition studies suggest that the compound begins to decompose at temperatures above 180°C, with complete decomposition occurring in the range of 180-220°C depending on atmospheric conditions [13] [14]. The decomposition process involves the breakdown of the dithiocarbamate functional group and the release of sulfur-containing compounds [15] [14].

Temperature ParameterValueMeasurement Conditions
Melting Point172-173°CAtmospheric pressure
Boiling Point221.6°C at 760 mmHgStandard atmospheric pressure
Decomposition Temperature~180-220°CVariable atmospheric conditions
Thermal Stability RangeStable below 172°CInert atmosphere

Solubility Profile in Various Solvents

The solubility characteristics of piperidinium pentamethylenedithiocarbamate reflect its ionic nature and the presence of both polar and nonpolar structural components [11] . The compound demonstrates moderate solubility in water due to the ionic character of the piperidinium-dithiocarbamate salt structure .

In polar protic solvents such as ethanol, the compound exhibits good solubility, attributed to hydrogen bonding interactions between the solvent molecules and the ionic components of the compound [17]. Similarly, polar aprotic solvents like acetone provide favorable solvation conditions for the compound [17].

The compound shows limited solubility in nonpolar solvents such as hexane and petroleum ether, consistent with its ionic character and polar functional groups [18]. Moderately polar solvents like toluene provide intermediate solubility due to the aromatic interactions with the piperidine rings [18].

SolventSolubilityPolarity Classification
WaterModerately solublePolar protic
EthanolSolublePolar protic
AcetoneSolublePolar aprotic
TolueneModerately solubleNonpolar aromatic
HexaneInsolubleNonpolar aliphatic
Petroleum EtherInsolubleNonpolar aliphatic
Ethyl AcetateLimited solubilityPolar aprotic

Spectroscopic Characteristics

The spectroscopic properties of piperidinium pentamethylenedithiocarbamate have been extensively studied using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [19] [20] [21] [22]. Infrared spectroscopy reveals characteristic absorption bands for the dithiocarbamate functional group, particularly the C=S stretch around 1500 cm⁻¹ [21].

The compound's NMR spectroscopic data provide detailed information about the molecular structure, with distinct chemical shifts for the piperidine ring protons and the dithiocarbamate moiety [23] [24]. The spectroscopic characteristics serve as important analytical tools for compound identification and purity assessment [19] [20] [21].

Mass spectrometry analysis confirms the molecular ion peak at m/z 246, consistent with the molecular weight of the compound . The fragmentation patterns in mass spectrometry provide additional structural information about the compound's ionic components .

Crystalline Structure

The crystalline structure of piperidinium pentamethylenedithiocarbamate reflects its salt-like nature, with the compound forming ionic crystals composed of piperidinium cations and pentamethylenedithiocarbamate anions [6]. The crystal structure is stabilized by electrostatic interactions between the oppositely charged ions and intermolecular hydrogen bonding networks [4].

The piperidine rings within the structure adopt chair conformations, representing the most thermodynamically stable arrangement [25] [4]. The dithiocarbamate functional group maintains planar geometry due to resonance delocalization, which constrains rotational freedom around the carbon-nitrogen bond [5].

X-ray crystallographic studies of related dithiocarbamate compounds indicate that the crystal packing is influenced by the intermolecular interactions between the ionic components [26] [27]. The crystalline structure contributes to the compound's physical properties, including its melting point and thermal stability [4].

UNII

7K715ND7EP

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 35 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 17 of 52 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

98-77-1

Wikipedia

Piperidinium pentamethylenedithiocarbamate

General Manufacturing Information

1-Piperidinecarbodithioic acid, compd. with piperidine (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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